molecular formula C22H36ClNO2 B1259697 Pitiamide A

Pitiamide A

Cat. No.: B1259697
M. Wt: 382 g/mol
InChI Key: TUUKQSSERLFGKD-GEOWMXDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pitiamide A is a natural product found in Blennothrix majus and Microcoleus with data available.

Scientific Research Applications

Antiproliferative Effects

  • Pitiamide A has demonstrated antiproliferative effects on HCT116 cells, a type of colon cancer cell line. It induces plasma membrane hyperpolarization and increases intracellular calcium in these cells, suggesting its potential in cancer research (Cai et al., 2016).

Stereochemistry and Synthesis

  • The absolute configuration of this compound has been determined through combined approaches of ab initio computations and total synthesis. This research enhances understanding of its molecular structure, which is vital for exploring its biological activities (Ribe et al., 2000).

Properties

Molecular Formula

C22H36ClNO2

Molecular Weight

382 g/mol

IUPAC Name

(E)-N-[(9E,11E)-12-chloro-3,6-dimethyl-5-oxododeca-9,11-dienyl]oct-4-enamide

InChI

InChI=1S/C22H36ClNO2/c1-4-5-6-7-11-14-22(26)24-17-15-19(2)18-21(25)20(3)13-10-8-9-12-16-23/h6-9,12,16,19-20H,4-5,10-11,13-15,17-18H2,1-3H3,(H,24,26)/b7-6+,9-8+,16-12+

InChI Key

TUUKQSSERLFGKD-GEOWMXDOSA-N

Isomeric SMILES

CCC/C=C/CCC(=O)NCCC(C)CC(=O)C(C)CC/C=C/C=C/Cl

Canonical SMILES

CCCC=CCCC(=O)NCCC(C)CC(=O)C(C)CCC=CC=CCl

Synonyms

pitiamide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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